molecular formula C21H18ClN3O4S B2424268 Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate CAS No. 375836-15-0

Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate

Cat. No.: B2424268
CAS No.: 375836-15-0
M. Wt: 443.9
InChI Key: DZSJGFAOXXPURB-UHFFFAOYSA-N
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Description

Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate is a complex organic compound that features a variety of functional groups, including a cyano group, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.

    Attachment of the chlorophenyl group: This step can be accomplished through a nucleophilic substitution reaction, where a chlorophenyl isocyanate reacts with an amine group on the dihydropyridine ring.

    Formation of the sulfanyl acetate group: This final step involves the reaction of a thiol with an ester, forming the sulfanyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and Suzuki-Miyaura coupling, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving cyano and furan groups.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension. Compared to these compounds, Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate has a unique combination of functional groups that may confer different biological activities and chemical reactivity.

List of Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine

Biological Activity

Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate is a complex organic compound characterized by its unique structural features. This compound belongs to the dihydropyridine class, which is known for a variety of biological activities including antihypertensive, antioxidant, and anticancer properties. The presence of both a furan moiety and a chlorinated aromatic substituent enhances its potential for diverse biological interactions.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Dihydropyridine core : This is essential for its biological activity.
  • Furan ring : Contributes to the compound’s reactivity and interaction with biological targets.
  • Chlorophenyl group : Enhances lipophilicity and potential binding affinity to various receptors.

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures often exhibit significant antioxidant properties. The presence of functional groups such as the furan ring may enhance radical scavenging abilities.

StudyMethodologyFindings
In vitro assays using DPPH and ABTS methodsDemonstrated high radical scavenging activity, indicating potential use in oxidative stress-related conditions.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have evaluated its efficacy against common pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The dihydropyridine derivatives have been studied for their anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

These findings indicate that the compound could be explored further for therapeutic applications in oncology.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Receptor Interaction : Its structural components allow it to interact with various receptors, potentially modulating signaling pathways linked to inflammation and cell growth.

Case Studies

Several studies have highlighted the biological potential of similar compounds within this chemical class:

  • Antioxidant Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that dihydropyridine derivatives possess significant antioxidant capabilities, which are crucial for preventing cellular damage in various diseases .
  • Antimicrobial Efficacy : Another research article focused on the synthesis and evaluation of piperidine derivatives found that similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications in the molecular structure can enhance antimicrobial properties .
  • Anticancer Effects : Research on dihydropyridine derivatives indicated their ability to induce apoptosis in cancer cells through caspase activation, suggesting potential applications in cancer therapy .

Properties

IUPAC Name

methyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-12-18(20(27)25-14-7-5-13(22)6-8-14)19(16-4-3-9-29-16)15(10-23)21(24-12)30-11-17(26)28-2/h3-9,19,24H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSJGFAOXXPURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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